REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[C:7](=[O:14])[CH2:6][CH2:5]2.Cl>C(O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[NH2:11])[C:7](=[O:14])[CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
63.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(C2=CC1[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.01 mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the product is precipitated from the hot filtrate by the addition of water
|
Type
|
FILTRATION
|
Details
|
suction-filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate is dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
after which process a further amount of the product is obtained
|
Type
|
CUSTOM
|
Details
|
melts at a temperature of from 198° to 200° C.
|
Type
|
CUSTOM
|
Details
|
is in the range of from 203° to 205° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |